Chemical structure and properties of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one
Chemical structure and properties of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one
The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one .
Executive Summary
6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (also known as 6,8-dimethoxy-2-methyl-4-quinolone) is a substituted heterocyclic compound belonging to the quinolone alkaloid class.[1] It serves as a critical intermediate in the synthesis of bioactive agents targeting antimitotic pathways (tubulin polymerization inhibition) and antimicrobial resistance (efflux pump inhibition).
Unlike simple quinolones, the 6,8-dimethoxy substitution pattern confers unique electronic properties to the benzene ring, enhancing electron density and altering the lipophilicity profile (LogP). This guide details the structural identity, a validated Conrad-Limpach synthetic protocol, and the physicochemical characteristics required for its application in medicinal chemistry.
Chemical Identity & Structure
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one |
| Alternative Names | 6,8-dimethoxy-2-methyl-4-quinolone; 4-Hydroxy-6,8-dimethoxy-2-methylquinoline (tautomer) |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Core Scaffold | 4-Quinolone (Benzo[b]pyridine-4-one) |
| Key Substituents | Methoxy (-OCH₃) at C6, C8; Methyl (-CH₃) at C2 |
Tautomerism
This compound exhibits lactam-lactim tautomerism , existing in equilibrium between the 4-quinolone (1H-one) form and the 4-hydroxyquinoline (enol) form. In the solid state and in polar solvents, the 4-quinolone tautomer predominates due to the stability of the amide-like resonance.
Caption: Tautomeric equilibrium favoring the 4-one form in polar media.
Synthesis: The Conrad-Limpach Protocol
To synthesize 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one specifically (avoiding the 2-hydroxy-4-methyl isomer produced by the Knorr synthesis), the Conrad-Limpach synthesis is the required methodology. This relies on the thermal cyclization of a
Reaction Logic
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Condensation: Reaction of 2,4-dimethoxyaniline with ethyl acetoacetate under acid catalysis/dehydration to form the enamine.
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Cyclization: High-temperature thermal cyclization (
) closes the ring.-
Regioselectivity: Cyclization occurs ortho to the amino group. In 2,4-dimethoxyaniline, position 2 is blocked by a methoxy group.[2] Therefore, cyclization must occur at position 6, placing the original C4-methoxy at position 6 of the quinoline and the C2-methoxy at position 8.
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Experimental Protocol
Safety Note: This protocol involves high temperatures (
Step 1: Enamine Formation
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Reagents: Mix 2,4-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in anhydrous benzene or toluene.
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Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA) or acetic acid.
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Process: Reflux using a Dean-Stark trap to continuously remove water. Monitor the collection of water to determine reaction completion (typically 4–6 hours).
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude enamine (Ethyl 3-((2,4-dimethoxyphenyl)amino)but-2-enoate). This is often an oil that solidifies upon standing.
Step 2: Thermal Cyclization (Critical Step)
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Medium: Heat a high-boiling solvent such as Diphenyl ether (or Dowtherm A) to 250–260^\circ\text{C} in a round-bottom flask equipped with a short air condenser (to allow ethanol escape).
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Addition: Add the crude enamine from Step 1 dropwise (or in small portions) to the vigorously boiling solvent.
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Reaction: Continue heating for 15–30 minutes. Ethanol is evolved as a vapor.
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Workup: Cool the mixture to room temperature. The product, 6,8-dimethoxy-2-methyl-4-quinolone , typically precipitates as a solid.
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Purification: Dilute with hexane or petroleum ether to fully precipitate the product. Filter the solid and wash with copious hexane (to remove diphenyl ether) and then cold acetone or ethanol. Recrystallize from ethanol/DMF.
Caption: Workflow for the Conrad-Limpach synthesis of the target quinolone.
Physicochemical Properties & Characterization
Predicted Spectral Data
Researchers verifying the structure should look for these diagnostic signals:
| Spectroscopy | Diagnostic Signals | Interpretation |
| ¹H NMR (DMSO-d₆) | C2-Methyl group . Characteristic singlet for 2-methyl quinolones. | |
| Methoxy groups at C6 and C8. | ||
| C3-H . The vinylic proton of the quinolone ring.[2] | ||
| NH . Broad singlet indicating the lactam (4-one) form. | ||
| MS (ESI+) | m/z 220.1 [M+H]⁺ | Consistent with Molecular Weight of 219.24. |
Solubility Profile
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Water: Insoluble (due to aromatic/lipophilic core).
-
DMSO/DMF: Soluble (Suitable for biological assays).
-
Ethanol/Methanol: Sparingly soluble at RT; soluble at reflux.
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Chloroform: Moderately soluble.
Biological Potential & Applications[1][3][5][9][10][11][12][13][14]
Pharmacophore Analysis
The 6,8-dimethoxy-2-methylquinolin-4-one structure is a "privileged scaffold" in medicinal chemistry.
-
Tubulin Inhibition: The 6,8-dimethoxy pattern mimics the substitution found in colchicine and other antimitotic agents. Analogs (often N-methylated or with C3-aryl groups) bind to the colchicine-binding site of tubulin.
-
Antimicrobial Activity: 2-Alkyl-4-quinolones are structurally related to Pseudomonas aeruginosa Quinolone Signal (PQS) molecules. This compound may act as a quorum-sensing antagonist or efflux pump inhibitor.
Derivatization for Drug Discovery
This core is rarely the final drug but a versatile precursor:
-
C3-Functionalization: The C3 position is nucleophilic. It can be formylated (Vilsmeier-Haack) or halogenated to introduce further complexity.
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4-Chloro Derivative: Treatment with POCl₃ converts the 4-one to a 4-chloroquinoline . This allows for nucleophilic aromatic substitution (S_NAr) with amines to create 4-aminoquinoline antimalarials or kinase inhibitors.
References
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Conrad-Limpach Synthesis Mechanism
- Title: "The Conrad-Limpach Synthesis of 4-Hydroxyquinolines."
- Context: Standard organic chemistry protocol for 2-methyl-4-quinolones.
-
Source:
-
Synthesis of Methoxy-Substituted Quinolones
-
Title: "Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas" (Duarte et al.)[1]
- Context: Describes the synthesis of 6-methoxy and 5,7-dimethoxy analogs using similar protocols.
-
Source:
-
-
Biological Relevance of Dimethoxyquinolines
- Title: "Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)
- Context: Highlights the antimitotic potential of dimethoxy-substituted quinolones.
-
Source:
-
Chemical Data & Identifiers
-
Title: "6,8-Dimethoxy-2-methylquinolin-4-amine" (Amine analog).[7]
- Context: Confirms the stability and existence of the 6,8-dimethoxy-2-methyl core.
-
Source:
-
Sources
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 2. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. preprints.org [preprints.org]
- 7. 6,8-Dimethoxy-2-methylquinolin-4-amine | C12H14N2O2 | CID 16767486 - PubChem [pubchem.ncbi.nlm.nih.gov]
